6-(Chloromethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloromethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione is a complex heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-(Chloromethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione typically involves multiple steps. One common synthetic route includes the reaction of 1-(2-amino-phenyl)-ethanone with hydrochloric acid gas in an anhydrous condition in the presence of chloroacetonitrile . This reaction yields 2-chloromethyl-4-methyl-quinazoline derivatives, which can then be further modified to obtain the desired compound.
Chemical Reactions Analysis
6-(Chloromethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of bacterial and cancer cells . By binding to these targets, it disrupts essential cellular processes, leading to cell death.
Comparison with Similar Compounds
6-(Chloromethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione is unique due to its specific chemical structure and biological activity. Similar compounds include:
Properties
CAS No. |
121732-17-0 |
---|---|
Molecular Formula |
C12H11ClN4O3 |
Molecular Weight |
294.695 |
IUPAC Name |
6-(chloromethyl)-4-hydroxy-2,3-dimethyl-5,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione |
InChI |
InChI=1S/C12H11ClN4O3/c1-4-14-8-9(17(4)2)11(19)7-6(10(8)18)12(20)16-5(3-13)15-7/h6,19H,3H2,1-2H3,(H,15,16,20) |
InChI Key |
KQGQWFRWHSWHAQ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1C)C(=C3C(C2=O)C(=O)N=C(N3)CCl)O |
Synonyms |
8H-Imidazo[4,5-g]quinazolin-8-one, 6-(chloromethyl)-3,5-dihydro-4,9-dihydroxy-2,3-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.